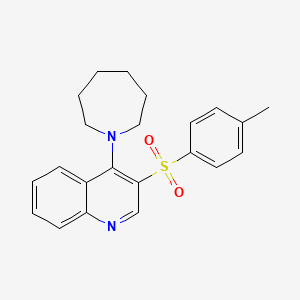

![molecular formula C16H18ClN7O2S B2712298 7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058205-75-6](/img/structure/B2712298.png)

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

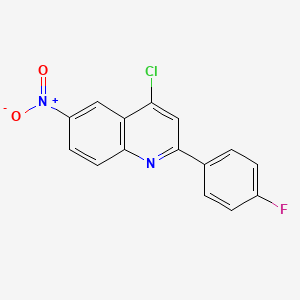

- The compound is a novel triazolo-pyrimidine derivative.

- It contains a piperazine ring with a sulfonyl group attached to the 4-position and an ethyl group at the 3-position.

- The 3-chlorophenyl substituent is also present.

Synthesis Analysis

- The synthesis of this compound involves the reaction of appropriate starting materials, likely a piperazine derivative and a triazole precursor.

- Detailed synthetic routes and conditions would be available in relevant research papers.

Molecular Structure Analysis

- The molecular structure consists of a triazolo-pyrimidine core with the specified substituents.

- The 3-chlorophenyl group contributes to the overall shape and reactivity of the compound.

Chemical Reactions Analysis

- The compound may undergo various chemical reactions, such as nucleophilic substitutions, cyclizations, or oxidative processes.

- Specific reactions would depend on the functional groups and reaction conditions.

Physical And Chemical Properties Analysis

- Physical properties include solubility, melting point, and stability.

- Chemical properties involve reactivity, acidity/basicity, and potential functional group transformations.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis Heterocyclic compounds, particularly those incorporating the [1,2,4]triazolo[1,5-c]pyrimidine structure, play a pivotal role in medicinal chemistry due to their diverse biological activities. The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has been explored for their potential antimicrobial properties, demonstrating the chemical versatility and application of such structures in developing new therapeutic agents (El-Agrody et al., 2001).

Antihypertensive Potential Compounds bearing the [1,2,4]triazolo[1,5-alpha]pyrimidine moiety have been synthesized and evaluated for their antihypertensive activity, indicating the potential of such chemical frameworks in the design of new antihypertensive drugs. This research underscores the relevance of the compound's core structure in modulating biological activity, with certain derivatives showing promising results in preclinical models (Bayomi et al., 1999).

Antimicrobial and Antiproliferative Activities The exploration into the antimicrobial and antiproliferative effects of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide reveals significant potential in addressing various microbial infections and cancer types. These findings highlight the compound's utility in developing new agents with specific antimicrobial or anticancer activities, showcasing the compound's flexibility in drug design (Kolosov et al., 2015).

Selective Serotonin Receptor Antagonism The development of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and their evaluation as potent and selective serotonin 5-HT6 receptor antagonists exemplify the compound's role in neuroscience research. These derivatives offer insights into the therapeutic potential for neurological disorders, emphasizing the compound's applicability in discovering novel treatments (Ivachtchenko et al., 2010).

Insecticidal and Herbicidal Activities Research on novel bioactive sulfonamide thiazole derivatives, including structures related to triazolo[1,5-a]pyrimidine, demonstrates their effectiveness as potential insecticidal and herbicidal agents. This underscores the compound's broader applications in agricultural sciences, offering a foundation for developing new agents to protect crops from pests and diseases (Soliman et al., 2020).

Safety And Hazards

- Safety data, toxicity, and potential hazards should be assessed.

- Cytotoxicity studies on human cells (e.g., HEK-293) indicate non-toxicity, but further safety evaluations are necessary.

Orientations Futures

- Investigate the compound’s efficacy against Mycobacterium tuberculosis in animal models.

- Optimize its pharmacokinetic properties and explore potential drug delivery methods.

- Investigate its potential as an anti-tubercular drug candidate.

Propriétés

IUPAC Name |

7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN7O2S/c1-2-24-16-14(20-21-24)15(18-11-19-16)22-6-8-23(9-7-22)27(25,26)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMGIGOZZYIJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)

![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)